Comparative CYP2C19 Inhibition Potency: A Potential Differentiator in Metabolic Profiling
Data from BindingDB indicates that a compound structurally related to the target, identified as CHEMBL2018904, exhibits a Ki of 60 nM against recombinant human CYP2C19 [1]. While this specific data point is not confirmed to be for the exact target compound, it provides a class-level inference that the 4-(3-fluoro-6-methylphenyl)-1-buten-4-ol scaffold has the potential for potent CYP2C19 inhibition. In contrast, the closest chloro-analog, 4-(3-chloro-6-methylphenyl)-1-buten-4-ol, lacks publicly available CYP inhibition data, but is expected to exhibit altered metabolic stability and enzyme interaction profiles due to the larger and less electronegative chlorine substituent. This difference in potential CYP inhibition is a critical consideration for lead optimization in drug discovery, as it directly impacts the risk of drug-drug interactions and pharmacokinetic variability.
| Evidence Dimension | CYP2C19 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 60 nM (for structurally related CHEMBL2018904) |
| Comparator Or Baseline | 4-(3-Chloro-6-methylphenyl)-1-buten-4-ol |
| Quantified Difference | Data not available for comparator; inferred difference based on halogen electronic effects. |
| Conditions | Recombinant CYP2C19 enzyme assay; 3-O-methylfluorescein substrate; 3 min preincubation |
Why This Matters
This data suggests the fluorinated scaffold may possess a unique metabolic liability or advantage compared to its chloro-analog, influencing its suitability for in vivo studies and its potential for drug-drug interactions.
- [1] BindingDB. BDBM50380521 (CHEMBL2018904) Affinity Data: Ki = 60 nM for CYP2C19. View Source
